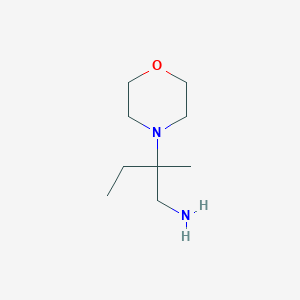
2-Methyl-2-morpholin-4-yl-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-morpholin-4-yl-butylamine is a chemical compound with the molecular formula C9H20N2O. It is known for its unique structure, which includes a morpholine ring attached to a butanamine backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
The synthesis of 2-Methyl-2-morpholin-4-yl-butylamine typically involves the reaction of morpholine with a suitable butanamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
化学反应分析
2-Methyl-2-morpholin-4-yl-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学研究应用
2-Methyl-2-morpholin-4-yl-butylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-Methyl-2-morpholin-4-yl-butylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
2-Methyl-2-morpholin-4-yl-butylamine can be compared with other similar compounds, such as:
2-Methyl-2-piperidin-4-ylbutan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Methyl-2-pyrrolidin-4-ylbutan-1-amine: Contains a pyrrolidine ring.
2-Methyl-2-piperazin-4-ylbutan-1-amine: Features a piperazine ring. These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
生物活性
2-Methyl-2-morpholin-4-yl-butylamine, a compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol, has garnered attention in pharmacological research due to its promising biological activities. This article provides a comprehensive overview of its biological activity, applications, and related research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen atom and five carbon atoms, along with two nitrogen atoms. This unique structure enhances its interaction with various biological systems, making it a valuable candidate in drug development and biochemical research.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Antitumor Activity : The compound has been explored for its antitumor properties. In studies involving derivatives of similar structures, compounds showed IC50 values ranging from 6.71 µM to 17.47 µM against various cancer cell lines, suggesting potential for therapeutic applications in oncology .
- Microbial Inhibition : The compound's derivatives are being investigated for their efficacy in treating microbial infections, indicating a broad spectrum of antimicrobial activity.
- Neuroprotective Effects : It is involved in the synthesis of propargylamines, which are known for their neuroprotective properties and are used in treating neurodegenerative disorders such as Parkinson's disease.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have focused on its binding affinity with different targets, which is crucial for understanding its mechanism of action and therapeutic potential.
Applications in Research
The compound is utilized in several key areas:
- Proteomics Research : It serves as a biochemical tool in proteomics for sample preparation and analysis of proteins.
- Synthesis of Bioactive Compounds : It acts as a precursor in synthesizing indole derivatives and other biologically active compounds, which are significant in drug development.
- Analytical Chemistry : Employed in chromatographic techniques for the accurate identification and quantification of biological molecules.
Case Studies and Research Findings
Several studies highlight the compound's potential:
- A study demonstrated that derivatives of this compound exhibited selective antiproliferative activity against KB tumor cell lines, showcasing its potential as an anticancer agent .
- Another investigation into the synthesis of novel alloxazine analogues revealed that compounds containing morpholine structures showed enhanced selectivity for tumor cells compared to non-target cells .
Comparison with Similar Compounds
The following table summarizes some structural analogues of this compound along with their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methyl-2-morpholin-4-yl-butylamine | Similar morpholine structure | Different position of methyl group |
| N,N-Diethylbutylamine | No morpholine ring | Simpler structure, broader applications |
| 1-(Morpholinomethyl)-butanamine | Contains morpholine and butanamine | Potentially different biological activity |
属性
IUPAC Name |
2-methyl-2-morpholin-4-ylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGALZNABGSEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














